1-Methyl-4(1H)-pyrimidinone

Description

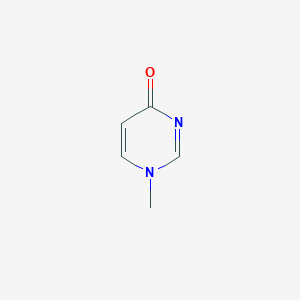

1-Methyl-4(1H)-pyrimidinone (CAS: Not explicitly provided; structurally related to compounds in ) is a heterocyclic organic compound featuring a pyrimidinone core with a methyl group substituted at the 1-position. This compound is synthesized via methylation reactions, as demonstrated in the preparation of 2-amino-1-methyl-4-(1H)-pyrimidinone (1-methylisocytosine), where methylation of precursor amines yields the 1-methyl derivative as the major product . Its structure is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, with a ketone group at position 2. The methyl substitution at position 1 reduces hydrogen-bonding capacity compared to unmethylated analogues, influencing its reactivity and applications in pharmaceuticals and organic synthesis.

Properties

CAS No. |

2228-30-0 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

1-methylpyrimidin-4-one |

InChI |

InChI=1S/C5H6N2O/c1-7-3-2-5(8)6-4-7/h2-4H,1H3 |

InChI Key |

NWLPRJINWFMRHH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methylpyrimidin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-2-aminopyrimidine with formic acid can yield 1-methylpyrimidin-4(1H)-one. Another method involves the use of 1-methyl-2-chloropyrimidine, which undergoes hydrolysis to form the desired compound.

Industrial Production Methods

In industrial settings, the production of 1-methylpyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl group or other substituents on the pyrimidine ring can be replaced with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

While "1-Methyl-4(1H)-pyrimidinone" is not directly addressed in the provided search results, several related pyrimidinone compounds and their applications are mentioned, which can provide insight into the potential applications of "this compound."

Note: It's important to remember that the applications of specific chemical compounds are highly dependent on their unique structure and properties. Therefore, the information below is based on the applications of related compounds and may not directly apply to "this compound."

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

- Versatile Solvent: DMPU can be used as a solvent in N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly(aryl ethers) .

- Urea Solvent: DMPU is used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

- Additive in Asymmetric Cyanoamidation

- Fluorinating Agent: DMPU/HF can be used as a nucleophilic fluorinating agent in fluoro-Prins reaction for the synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines .

2,6-Diamino-1-methyl-4(1H)-pyrimidinone

- Intermediate in Synthesis: 2,6-Diamino-1-methyl-4(1H)-pyrimidinone is an intermediate in the synthesis of 3-Methylguanine, a derivative of the nucleobase guanine . 3-Methylguanine has been investigated as a potential purine antagonist .

4(1H)-Pyrimidinone, 2-methyl-

- Synthetic Intermediate: 4-Hydroxy-2-methylpyrimidine is a useful synthetic intermediate . It is used to synthesize 2-Methyl-4-pyrimidinyl-boronic Acid, which is used to synthesize indazole-derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors with antimicrobial activities .

Pyrimidinone Series

- Selective Inhibition: Optimization of a pyrimidinone scaffold has led to the development of compounds with single-digit micromolar IC50 values, with no apparent toxic effects on HEK-AC1 cells, for selective inhibition of adenylyl cyclase type 1 (AC1) . AC1 is involved in signaling for chronic pain sensitization in the central nervous system and is an emerging target .

(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates

- Cytotoxic Activity: Displayed in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . Compound 10ec displayed the highest cytotoxicity with the IC 50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .

C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones

- Enzyme Inhibitors: C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent, cell penetrant dual KDM4 and KDM5 inhibitors .

Data Table: Applications of Related Pyrimidinone Compounds

Case Studies

The search results provide limited specific case studies. However, they do allude to the following:

- Thyroid Neoplasms: Methylthiouracil was found to be associated with thyroid neoplasms in follow-up studies of patients initially treated with anti-thyroid drugs .

- Drug Development: Pyrimidinone derivatives are being explored for drug development, particularly as inhibitors of enzymes involved in chronic pain sensitization and as potential anti-cancer agents .

- Computational Studies: Quinoline-based [1,2,3]-triazole hybrid derivatives, which may contain a pyrimidinone moiety, have been studied computationally for their interaction with acetylcholinesterase, a target for new therapeutic options to counteract neurodegeneration .

Mechanism of Action

The mechanism of action of 1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Methyl-2(1H)-Pyrimidinone (1MP)

- Structure : Methyl group at position 1, ketone at position 2.

- Key Differences: The ketone group at position 2 (vs. position 4 in 1-methyl-4(1H)-pyrimidinone) significantly alters photochemical behavior. 1MP undergoes hydrogen abstraction from alcohols and carbohydrates with bimolecular rate constants of ~10⁴ M⁻¹s⁻¹, leading to DNA photodamage via oxidative pathways .

- Applications: Serves as a model for studying DNA lesions, unlike this compound, which lacks reported photochemical activity.

6-(1-Fluoroethyl)-4(1H)-Pyrimidinone

- Structure : Fluorinated ethyl group at position 6, ketone at position 3.

2-Amino-6-Fluoro-4(1H)-Pyrimidinone

- Structure: Amino group at position 2, fluorine at position 4.

- Key Differences: The amino group introduces hydrogen-bonding capacity and basicity, making it a versatile intermediate for antiviral or anticancer agents, whereas this compound lacks such functional groups .

5-(Morpholinomethyl)-2-Thioxo-2,3-Dihydro-4(1H)-Pyrimidinone

- Structure: Thioxo group at position 2, morpholinomethyl substituent at position 5.

- Key Differences: The thioxo group increases sulfur-mediated reactivity (e.g., nucleophilic substitutions), and the morpholinomethyl group enhances solubility in polar solvents. These features contrast with the simpler hydrophobic methyl substitution in this compound .

6-Methyl-5-Propyl-4(1H)-Pyrimidinone

- Structure : Methyl at position 6, propyl at position 5.

- Key Differences : Bulky propyl and methyl groups confer steric hindrance, reducing ring planarity and altering biological activity. This compound is used in fungicides, highlighting how alkyl substituents expand agrochemical applications compared to the 1-methyl derivative .

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₆N₂O | Not reported | Moderate in organic solvents | Methyl, ketone |

| 1-Methyl-2(1H)-Pyrimidinone | C₅H₆N₂O | Not reported | Polar solvents | Methyl, ketone |

| 6-(1-Fluoroethyl)-4(1H)-Pyrimidinone | C₆H₇FN₂O | Not reported | Enhanced aqueous solubility | Fluoroethyl, ketone |

| 6-Methyl-5-Propyl-4(1H)-Pyrimidinone | C₈H₁₂N₂O | 119–123 | Chloroform, methanol | Methyl, propyl, ketone |

| 5-(Morpholinomethyl)-2-Thioxo-4(1H)-Pyrimidinone | C₈H₁₂N₂O₂S | 145–147 | Water, polar solvents | Thioxo, morpholinomethyl |

Biological Activity

1-Methyl-4(1H)-pyrimidinone is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the 1-position and a pyrimidinone ring structure. Its molecular formula is C₅H₆N₂O, and it exhibits properties typical of pyrimidinone derivatives, which are known for their ability to interact with various biological targets.

Biological Activities

Antitumor Activity

Research has indicated that this compound and its derivatives possess significant antitumor properties. A study demonstrated that certain pyrimidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast carcinoma (MCF7) cells. The IC50 values for selected compounds were reported as follows:

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | HCT116 | 19.3 |

| This compound | HEPG2 | 2.6 |

| This compound | MCF7 | 5.0 |

These results suggest that modifications to the pyrimidinone structure can enhance its cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Pyrimidinone derivatives, including this compound, have shown promising antimicrobial activity. A study highlighted the synthesis of new pyrimidinone-fused compounds that demonstrated strong antibacterial effects against common oral bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .

Mechanistic Studies

Mechanistic investigations have revealed that pyrimidinone derivatives can inhibit specific proteins involved in cancer progression, such as XIAP (X-linked inhibitor of apoptosis protein). The inhibition constants (Ki) for these interactions were notably lower compared to controls, indicating a strong binding affinity that could lead to reduced tumor growth .

Case Studies

Case Study: Inhibition of XIAP

In a detailed analysis involving various pyrimidinone derivatives, it was found that compounds with structural similarities to this compound effectively inhibited XIAP's biological activity. The thermodynamic parameters of these interactions were quantified, showing significant potential for developing targeted therapies against prostate cancer.

Pharmacological Implications

The diverse biological activities of this compound highlight its potential as a lead compound in drug discovery. Its ability to modulate key biological pathways involved in cancer and microbial infections positions it as a valuable candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.